Cas no 304685-34-5 (2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine)

2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine 化学的及び物理的性質
名前と識別子
-
- 2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
- SMR000116806
- HMS2507K18
- 2-(4-methoxyphenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine
- 2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine
- AKOS016297367
- AKOS000523667
- F0318-0088
- EU-0037217
- SCHEMBL7938956
- MLS000526332
- 304685-34-5
- Z56773905
- 2-(4-Methoxy-phenyl)-4-thiophen-2-yl-2,3-dihydro-benzo[b][1,4]thiazepine
- CHEMBL1584746
-
- インチ: 1S/C20H17NOS2/c1-22-15-10-8-14(9-11-15)20-13-17(18-7-4-12-23-18)21-16-5-2-3-6-19(16)24-20/h2-12,20H,13H2,1H3
- InChIKey: LZQTZOLKGRQQQG-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=CC=2N=C(C2=CC=CS2)CC1C1C=CC(=CC=1)OC
計算された属性
- せいみつぶんしりょう: 351.07515651g/mol
- どういたいしつりょう: 351.07515651g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 447
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 75.1Ų
2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0318-0088-10μmol |
2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine |
304685-34-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0318-0088-40mg |
2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine |
304685-34-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0318-0088-20mg |
2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine |
304685-34-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0318-0088-2mg |
2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine |
304685-34-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0318-0088-100mg |
2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine |
304685-34-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0318-0088-20μmol |
2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine |
304685-34-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0318-0088-50mg |
2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine |
304685-34-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0318-0088-75mg |
2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine |
304685-34-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0318-0088-2μmol |
2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine |
304685-34-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0318-0088-1mg |
2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine |
304685-34-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine 関連文献
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepineに関する追加情報
Introduction to 2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine (CAS No. 304685-34-5)
2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine, identified by its Chemical Abstracts Service (CAS) number 304685-34-5, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiazepine class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both 4-methoxyphenyl and thiophen-2-yl substituents in its molecular framework suggests potential interactions with various biological targets, making it a promising candidate for further exploration in drug discovery.
The benzothiazepine scaffold is a well-documented pharmacophore in medicinal chemistry, exhibiting properties that are beneficial for the development of therapeutic agents. The 2-(4-methoxyphenyl) moiety introduces a hydrophobic region that can interact with lipid rafts or membrane-bound receptors, while the thiophen-2-yl group adds a sulfur-rich component that may enhance binding affinity to certain enzymes or proteins. These structural features make this compound an intriguing subject for studying its pharmacological effects and potential applications in treating various diseases.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have indicated that the benzothiazepine core of 2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine can interact with multiple protein targets, including those involved in neurodegenerative disorders and inflammatory pathways. The methoxy group on the phenyl ring may modulate the compound's solubility and metabolic stability, while the thiophene ring could enhance its ability to cross the blood-brain barrier.
In the context of current research, this compound has been investigated for its potential role in modulating neurotransmitter systems. Benzothiazepines are known to influence the activity of serotonin receptors, which are critical in regulating mood and cognitive functions. The structural similarity of 2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine to other serotonin receptor modulators suggests that it may exhibit similar effects. Preliminary studies have shown promising results in animal models, where the compound demonstrated behavioral changes consistent with enhanced serotoninergic activity.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 4-methoxyphenyl group typically involves methylation reactions, while the attachment of the thiophen-2-yl moiety may involve cross-coupling reactions such as Suzuki or Stille couplings. Advanced synthetic techniques, including flow chemistry and catalytic methods, have been employed to improve efficiency and reduce environmental impact.
From a medicinal chemistry perspective, the development of novel scaffolds like 2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine is crucial for overcoming resistance mechanisms associated with existing drugs. The unique combination of substituents in this molecule provides multiple opportunities for structure-based drug design. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly identify derivatives with enhanced potency and selectivity.
The pharmacokinetic properties of this compound are also under investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a critical role in determining its clinical efficacy. The presence of both aromatic rings suggests potential for extensive metabolism via cytochrome P450 enzymes. Understanding these metabolic pathways is essential for predicting side effects and optimizing dosing regimens.
Future studies may explore the therapeutic potential of 2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine in treating conditions such as depression, anxiety disorders, and neurodegenerative diseases. Its ability to modulate serotonin receptor activity positions it as a candidate for developing next-generation therapeutics. Additionally, investigating its interactions with other neurotransmitter systems could reveal novel mechanisms of action that could be exploited for therapeutic benefit.
The role of bioinformatics in analyzing structural data has become increasingly important in modern drug discovery. By integrating structural information with biological activity data, researchers can identify key pharmacophores and predict new drug candidates more efficiently. This approach has already been successful in identifying new analogs of existing drugs with improved properties.
In conclusion,2-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine (CAS No. 304685-34-5) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique chemical features make it an attractive candidate for further exploration in drug discovery efforts aimed at treating neurological and psychiatric disorders. As research continues to uncover new applications for this molecule, it is likely to play an important role in developing innovative therapies for human health.
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